![molecular formula C8H9ClN4 B1521315 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1152578-03-4](/img/structure/B1521315.png)

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine

説明

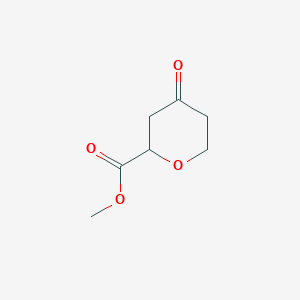

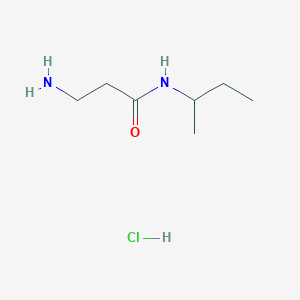

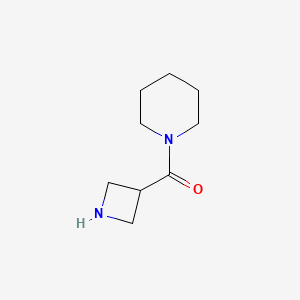

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1152578-03-4 . It has a molecular weight of 196.64 . The IUPAC name for this compound is 7-chloro-3-propyl [1,2,4]triazolo [4,3-c]pyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine, often involves the use of a heterocyclic moiety, which is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

The molecular structure of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine includes a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in various biological procedures .Physical And Chemical Properties Analysis

The physical form of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a powder . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Medicinal Chemistry: Anticancer Agents

7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives have been explored for their potential as anticancer agents. These compounds have shown promise in inhibiting CDK2/cyclin A2, a critical protein involved in cell cycle regulation . The inhibition of CDK2 can lead to the arrest of cancer cell proliferation, making these derivatives valuable for further research as potential chemotherapeutic agents.

Antibacterial Applications

The triazolopyrimidine scaffold is being studied for its antibacterial properties. Research indicates that certain derivatives can exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . This opens up possibilities for developing new antibiotics that can address the growing concern of antibiotic resistance.

Agricultural Chemistry: Herbicides

In agriculture, triazolopyrimidine derivatives, including those related to 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine, have been used as herbicides . Their ability to inhibit plant growth makes them effective for weed control, contributing to increased agricultural productivity.

Pharmaceutical Industry: Antifungal Agents

Triazoles are known for their antifungal properties and are used to treat local and systemic fungal infections. Given the structural similarity, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine could be a candidate for developing new antifungal drugs, especially for immunocompromised patients .

Material Science: Fluorescent Probes

The triazolopyrimidine core has been utilized in the development of fluorescent probes . These probes are essential tools in scientific research for studying biological processes, allowing for the visualization of cellular components and the tracking of molecular interactions.

Enzyme Inhibition: Diabetes Treatment

Derivatives of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine have been investigated for their role as enzyme inhibitors in the treatment of type 2 diabetes . By targeting specific enzymes involved in glucose metabolism, these compounds could offer a new approach to managing blood sugar levels in diabetic patients.

将来の方向性

The future directions for research on 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine and other pyrimidine derivatives could involve the development of more potent and efficacious drugs with pyrimidine scaffold . This is due to the wide range of biological and pharmacological activities exhibited by pyrimidine derivatives .

作用機序

- The triazole nucleus in TPs serves as a pharmacophore, acting as both a hydrogen bond acceptor and donor at receptor active sites .

- For example, some synthetic TPs inhibit the AKT signaling pathway, which is related to the ERK pathway .

Target of Action

Mode of Action

Action Environment

Environmental context and pharmacokinetic properties play critical roles in shaping its overall impact . 🌱🔬

特性

IUPAC Name |

7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-2-3-7-11-12-8-4-6(9)10-5-13(7)8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLXRHGCZKWWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C=NC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)

![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)